(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid
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Overview
Description
(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid is a chiral compound with significant importance in organic chemistry Its unique stereochemistry and functional groups make it a valuable molecule for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of a cyclohexane derivative with a phenyl group and subsequent functionalization to introduce the carboxylic acid groups. The use of Grignard reagents and organolithium compounds is often employed in these synthetic routes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be utilized to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
- (1R,2S,4R)-4-hydroxycyclohexane-1,2-dicarboxylic Acid
- (1R,2S,4R)-4-methylcyclohexane-1,2-dicarboxylic Acid
- (1R,2S,4R)-4-ethylcyclohexane-1,2-dicarboxylic Acid
Comparison: The phenyl group provides additional sites for chemical modification and interactions, making it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C14H16O4 |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)(H,17,18)/t10-,11-,12+/m1/s1 |
InChI Key |
LDLKSTRLCYRBDW-UTUOFQBUSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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